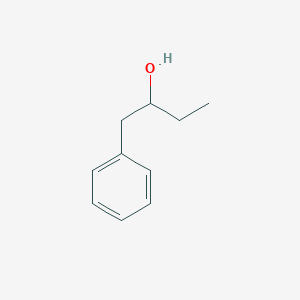

1-Phenylbutan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPJHVGLFETDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862380 | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-70-2 | |

| Record name | 1-Phenyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl ethyl carbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Ethylphenethyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64NV7Q9G7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylbutan-2-ol from Benzylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the reduction of benzylacetone (B32356) (4-phenyl-2-butanone) to 1-phenylbutan-2-ol (4-phenyl-2-butanol). The document details three core methodologies: catalytic hydrogenation, chemical reduction utilizing sodium borohydride (B1222165), and the Meerwein-Ponndorf-Verley (MPV) reduction. Each method is presented with detailed experimental protocols, comparative quantitative data, and reaction mechanisms. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering the necessary information to select and implement the most suitable synthetic strategy for their specific needs.

Introduction

This compound is a valuable chiral alcohol intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis from the readily available precursor, benzylacetone, is a common transformation in organic chemistry. The reduction of the ketone functionality in benzylacetone can be achieved through several methods, each with its own set of advantages regarding selectivity, yield, cost, and environmental impact. This guide focuses on the most prevalent and effective of these methods.

Synthetic Pathways Overview

The conversion of benzylacetone to this compound involves the reduction of a ketone to a secondary alcohol. The primary pathways explored in this guide are:

-

Catalytic Hydrogenation: A heterogeneous or homogeneous catalytic process involving the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst.

-

Chemical Reduction: The use of a chemical reducing agent, most commonly a metal hydride like sodium borohydride.

-

Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using aluminum isopropoxide in the presence of a sacrificial alcohol.

Figure 1: Synthetic Pathways for this compound

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |

| Catalytic Hydrogenation | 4% Pt/TiO₂ | n-Hexane | 70 | 5 | 12 | High | >95 | |

| Raney Ni | Ethanol (B145695) | 48-50 | Atmospheric | 4-5 | ~95 | Not specified | [1] | |

| Chemical Reduction | Sodium Borohydride | Ethanol | Room Temp. | Atmospheric | 0.5 | High | >98 | [2],[3] |

| MPV Reduction | Aluminum Isopropoxide | Isopropanol | Reflux | Atmospheric | 2-4 | High | >95 | [4],[5],[6] |

Note: Yields and purity are highly dependent on the specific reaction conditions and purification methods employed.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is an effective method for the reduction of benzylacetone. The choice of catalyst and solvent can influence the selectivity, particularly to avoid the reduction of the aromatic ring.[7]

Experimental Protocol (using Pt/TiO₂):

-

Catalyst Preparation: Pre-reduce 0.1 g of 4% Pt/TiO₂ catalyst under a hydrogen atmosphere (1 bar) at 60 °C for 1 hour.

-

Reaction Setup: In a Parr reactor or a similar high-pressure vessel, charge the pre-reduced catalyst, 13.5 mmoles of benzylacetone, and 50 ml of n-hexane.

-

Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 5 bar with hydrogen. Heat the mixture to 70 °C with vigorous stirring (e.g., 1400 rpm).

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: After the reaction is complete (typically 12 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Method 2: Chemical Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols.[8][9] It is often the method of choice in a laboratory setting due to its operational simplicity and high yields.

Experimental Protocol: [2],[3]

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (67.5 mmol) of benzylacetone in 100 mL of ethanol at room temperature with stirring.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 1.28 g (33.8 mmol) of sodium borohydride in small portions over 15-20 minutes to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M hydrochloric acid (HCl) while cooling the flask in an ice bath. This will neutralize the excess NaBH₄ and the borate (B1201080) esters.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by vacuum distillation (b.p. 132 °C at 14 mmHg) to yield a clear, colorless liquid.

Figure 2: Workflow for Sodium Borohydride Reduction

Method 3: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones using a catalytic amount of aluminum isopropoxide in isopropanol, which acts as both the solvent and the hydride donor.[4][5][6]

Experimental Protocol: [4],[10]

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, add 10.0 g (67.5 mmol) of benzylacetone, 13.8 g (67.5 mmol) of aluminum isopropoxide, and 100 mL of anhydrous isopropanol.

-

Reaction: Heat the mixture to a gentle reflux. The acetone (B3395972) formed during the reaction has a lower boiling point than isopropanol and can be slowly distilled off to drive the equilibrium towards the product.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by the slow addition of 50 mL of 2 M sulfuric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation.

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [11] |

| Molecular Weight | 150.22 g/mol | [11] |

| Appearance | Clear colorless liquid | [12] |

| Boiling Point | 132 °C / 14 mmHg | |

| Density | 0.970 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5140 | |

| Mass Spectrum (EI) | Major fragments (m/z): 117, 91, 132, 92, 45 | [11],[13] |

Safety Considerations

-

Benzylacetone: May be an irritant. Handle with appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be carried out in a well-ventilated fume hood and with appropriate safety measures for handling flammable gases under pressure.

-

Sodium Borohydride: Corrosive and reacts with water and acids to produce flammable hydrogen gas. Handle with care and add slowly during the reaction and quenching steps.[3]

-

Aluminum Isopropoxide: Flammable solid. Handle in a dry environment as it is moisture-sensitive.

-

Solvents: Diethyl ether is extremely flammable. Ethanol and isopropanol are flammable. All handling should be performed in a fume hood away from ignition sources.

Conclusion

The synthesis of this compound from benzylacetone can be successfully achieved through catalytic hydrogenation, chemical reduction with sodium borohydride, or the Meerwein-Ponndorf-Verley reduction. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, cost, and desired selectivity. For laboratory-scale synthesis, the sodium borohydride reduction offers a simple, efficient, and high-yielding procedure. Catalytic hydrogenation is well-suited for industrial-scale production, while the MPV reduction provides a highly chemoselective alternative. This guide provides the necessary technical details for the successful implementation of these synthetic strategies.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. studylib.net [studylib.net]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 6. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Phenyl-2-butanol | 2344-70-9 [chemicalbook.com]

- 13. 4-Phenyl-2-butanol [webbook.nist.gov]

physicochemical properties of 1-Phenylbutan-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylbutan-2-ol

Introduction

This compound, also known as α-Ethylphenethyl alcohol, is an aromatic alcohol with the chemical formula C10H14O.[1][2] It exists as a clear, colorless to light yellow liquid with a mild hyacinth-like odor.[1][3] This compound serves as a valuable intermediate in various fields of chemical synthesis.[3] Understanding its physicochemical properties is paramount for its effective application in research, development, and quality control. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows for its characterization.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for predicting its behavior in different chemical environments, designing synthesis and purification protocols, and ensuring safe handling and storage.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | α-Ethylphenethyl alcohol, Benzyl ethyl carbinol | [2][4] |

| CAS Number | 701-70-2 | [3][4] |

| Molecular Formula | C10H14O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][3] |

| Odor | Mild hyacinth | [1] |

| Boiling Point | 124-127 °C (at 25 mmHg) | [1][3][4] |

| Density | 0.989 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.516 | [1][3] |

| Flash Point | 212 °F (100 °C) | [1][3] |

| pKa | 15.24 ± 0.20 (Predicted) | [1] |

| LogP | 2.367 (Estimated) | [1] |

| Storage | Sealed in dry, Room Temperature | [3] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring key parameters of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property used for identification and purity assessment.[5] The Thiele tube method is a convenient technique for determining the boiling point of small liquid samples.[6]

Methodology:

-

Sample Preparation: A few milliliters of this compound are placed into a small test tube.[5]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end positioned upwards.[7]

-

Apparatus Setup: The test tube is securely attached to a thermometer. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is level with the middle of the oil.[6]

-

Heating: The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner. This design promotes convection currents that ensure uniform temperature distribution throughout the oil.[6][7]

-

Observation: As the temperature rises, air trapped in the capillary tube expands and escapes. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[7]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Determination of Density

Density, the ratio of mass to volume, is a characteristic property of a substance.[8] Its measurement is straightforward and can be used to assess purity.

Methodology:

-

Mass of Empty Cylinder: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.[8][9]

-

Volume Measurement: A specific volume of this compound (e.g., 10-20 mL) is added to the graduated cylinder. The volume is recorded precisely, reading the bottom of the meniscus.[8][10]

-

Mass of Cylinder and Liquid: The graduated cylinder containing the liquid is reweighed, and the combined mass is recorded.[8][10]

-

Temperature Measurement: The temperature of the liquid is measured and recorded, as density is temperature-dependent.[8]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.[8][9]

Determination of Solubility

Solubility tests determine the ability of a solute to dissolve in a solvent, providing insights into the substance's polarity and potential applications.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 0.05 mL or ~50 mg) is placed in a small test tube.[11]

-

Solvent Addition: The solvent (e.g., water, ethanol, diethyl ether) is added in small, incremental portions (e.g., 0.25 mL at a time) up to a total volume (e.g., 0.75 mL).[11]

-

Mixing: After each addition of solvent, the test tube is shaken vigorously to promote dissolution.[11]

-

Observation: The mixture is visually inspected for clarity. The substance is considered soluble if it forms a clear, homogenous solution with no visible cloudiness or precipitate.[12]

-

Classification: The solubility is typically classified based on the amount of solute that dissolves in a given volume of solvent (e.g., very soluble, soluble, sparingly soluble, or insoluble).

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13]

Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14] The solution must be homogeneous.[14]

-

Instrument Setup: The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[15]

-

Locking and Shimming: The spectrometer "locks" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to maximize its homogeneity, which ensures sharp spectral lines.[14]

-

Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is selected. Key parameters like the number of scans and relaxation delay are set, and the data acquisition is initiated.[14]

-

Data Processing: After acquisition, the raw data (FID) is processed using a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0 ppm).[16]

3.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18]

Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is done to subtract any signals from the atmosphere (e.g., CO₂, water vapor).[19]

-

Sample Application: A small drop of liquid this compound is placed directly onto the surface of the ATR crystal.[19]

-

Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded. The instrument passes a beam of infrared light through the crystal, which reflects internally and interacts with the sample at the surface.[17][19]

-

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), is analyzed. Specific absorption bands correspond to the vibrational frequencies of functional groups (e.g., the O-H stretch of the alcohol, C-H stretches of the aromatic ring).[18]

3.4.3. Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[20][21]

Protocol (Electron Ionization - EI):

-

Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[22]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, creating a positively charged molecular ion (M⁺·).[21][22]

-

Fragmentation: The molecular ion, being highly energetic, often fragments into smaller, characteristic ions.[22]

-

Mass Analysis: The ions (both molecular and fragment ions) are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer. The degree of deflection depends on their mass-to-charge ratio (m/z).[22][23]

-

Detection: A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[23] The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Visualization of Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and characterization of this compound.

References

- 1. This compound , 95% , 701-70-2 - CookeChem [cookechem.com]

- 2. 1-Phenyl-2-butanol | C10H14O | CID 92833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-PHENYL-2-BUTANOL | 701-70-2 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. uwyo.edu [uwyo.edu]

- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 18. Experimental Design [web.mit.edu]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 23. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylbutan-2-ol: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutan-2-ol and its structural analogs represent a versatile scaffold in medicinal chemistry, exhibiting a range of potential pharmacological activities. The core structure, a substituted phenylethylamine, is a well-established pharmacophore known to interact with various biological targets within the central nervous system and beyond. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound derivatives. Due to the limited publicly available data on this compound itself, this guide draws comparative insights from structurally related compounds, particularly phenibut and other phenylethylamine derivatives, to predict and rationalize potential therapeutic applications. Detailed experimental protocols for synthesis and biological assays are provided to facilitate further research and development in this area.

Introduction

The this compound scaffold is characterized by a phenyl ring attached to a butane (B89635) backbone with a hydroxyl group at the second position. This structure is a derivative of phenylethylamine, a foundational molecule for a vast number of biologically active compounds, including neurotransmitters, hormones, and synthetic drugs.[1][2] The presence of a chiral center at the carbon bearing the hydroxyl group allows for stereoisomers, which can exhibit distinct pharmacological profiles.[3]

Analogs and derivatives of this compound, particularly those incorporating an amino group, such as 1-amino-2-methyl-4-phenylbutan-2-ol (B1517879), are of significant interest. The 1,2-amino alcohol motif is a key pharmacophore found in numerous approved drugs and bioactive molecules. These compounds have shown potential in a variety of therapeutic areas, including as anticancer, antioxidant, and antiviral agents.[4] Furthermore, their structural similarity to compounds like phenibut suggests potential activity at GABA receptors, while the core phenylethylamine structure points towards possible interactions with adrenergic and serotonergic systems.[1][5][6]

This guide will explore the synthesis of this compound analogs, summarize the available and predicted biological activities with a focus on quantitative data from related compounds, and provide detailed experimental protocols for key assays.

Synthesis of this compound Analogs

The synthesis of this compound and its amino-substituted derivatives can be achieved through several synthetic routes. A common and effective strategy involves the ring-opening of a suitable epoxide.

Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol via Epoxide Ring-Opening

A plausible synthetic pathway to 1-amino-2-methyl-4-phenylbutan-2-ol involves the nucleophilic ring-opening of an epoxide precursor with an amine source.

Experimental Protocol:

-

Step 1: Synthesis of the Epoxide Precursor (2-methyl-2-(2-phenylethyl)oxirane)

-

This precursor can be synthesized from 2-methyl-4-phenyl-1-butene (B12996274) via epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

-

Step 2: Ring-Opening with Ammonia (B1221849)

-

The synthesized epoxide, 2-methyl-2-(2-phenylethyl)oxirane, is subjected to nucleophilic attack by ammonia.

-

This reaction is typically carried out in a sealed vessel with a solution of ammonia in an alcohol, such as methanol, under heat.

-

The regioselectivity of the ring-opening is expected to favor the attack of the nucleophile at the less sterically hindered carbon, yielding 1-amino-2-methyl-4-phenylbutan-2-ol.

-

Purification: The final product can be purified using standard techniques such as column chromatography or distillation under reduced pressure.

-

Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.

Biological Activities and Structure-Activity Relationships (SAR)

Direct experimental data on the biological activity of this compound is limited. Therefore, this section presents a comparative analysis based on its structural analog, phenibut (β-phenyl-γ-aminobutyric acid), and the broader class of phenylethylamines.

GABAergic Activity (Comparative)

Phenibut is a known GABA-mimetic, acting primarily as an agonist at GABAB receptors.[5] Given the structural similarities, it is plausible that amino-substituted derivatives of this compound could also interact with GABA receptors.

Table 1: Comparative GABA-B Receptor Binding Affinity

| Compound | Target | Binding Affinity (Ki, µM) | Reference |

| Racemic Phenibut | GABAB Receptor | 177 ± 2 | [3] |

| (R)-Phenibut | GABAB Receptor | 92 ± 3 | [3] |

| (S)-Phenibut | GABAB Receptor | Inactive | [3] |

| Baclofen (B1667701) (p-Cl-Phenibut) | GABAB Receptor | 6.0 ± 1 | [3] |

Key SAR Insights from Phenibut Analogs:

-

Stereoselectivity: The (R)-enantiomer of phenibut is significantly more active at the GABAB receptor, highlighting the stereospecificity of the binding pocket.[3]

-

Phenyl Ring Substitution: The addition of a chlorine atom at the para-position of the phenyl ring (as in baclofen) dramatically increases binding affinity.[3]

Adrenergic and Serotonergic Activity (Predicted)

The phenylethylamine core is a key feature of many adrenergic and serotonergic agents.[1][2] Substitutions on the phenyl ring and the ethylamine (B1201723) side chain can modulate activity and receptor selectivity.

-

Adrenergic Activity: For direct-acting sympathomimetic amines, maximal activity is often observed in β-phenylethylamine derivatives containing a catechol and a (1R)-hydroxyl group on the ethylamine side chain.[1]

-

Serotonergic Activity: Substitutions on the phenyl ring of phenylethylamines can influence their interaction with serotonin (B10506) receptors and transporters. For instance, para-chloro substitution has been shown to be more effective than ortho or meta substitutions for inhibiting serotonin uptake and inducing the "serotonin syndrome" in mice.[6]

Anticancer Activity

β-amino alcohols are a class of compounds that have demonstrated significant anticancer activities.[7][8] Derivatives of this compound containing an amino group could be promising candidates for anticancer drug development. The cytotoxic activity of these compounds is often evaluated in vitro using assays such as the MTT assay against various cancer cell lines.[7][9]

Antioxidant Activity

While the core structure of this compound does not inherently suggest strong antioxidant activity, the presence of amino and hydroxyl groups provides sites for modification with known antioxidant moieties. The antioxidant potential of derivatives can be readily assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]

Antiviral Activity

Derivatives of amino alcohols have been investigated for their antiviral activities, with some showing activity against HIV. The structural framework of 1-amino-phenylbutan-2-ol could serve as a starting point for the synthesis of novel antiviral agents.

Experimental Protocols for Biological Evaluation

GABAB Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the GABAB receptor.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]CGP54626 (a selective GABAB antagonist)

-

Non-specific binding control: Baclofen (high concentration)

-

Test compounds (analogs of this compound)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, [3H]CGP54626, and either buffer (for total binding), a high concentration of baclofen (for non-specific binding), or the test compound at various concentrations.

-

Incubate the tubes at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GABA-B Receptor Binding Assay Workflow.

cAMP Accumulation Assay

Objective: To assess the functional activity of compounds on Gi/o-coupled receptors (like GABAB) by measuring the inhibition of forskolin-stimulated cAMP accumulation.

Materials:

-

Cells expressing the target receptor (e.g., CHO-hGABAB)

-

Cell culture medium and supplements

-

Test compounds

-

cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based)

-

Plate reader compatible with the assay kit

Procedure:

-

Cell Culture: Culture the cells to an appropriate density in 96- or 384-well plates.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

cAMP Accumulation Assay Workflow.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxicity of test compounds against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of test compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution

-

Test compounds

-

Positive control (e.g., ascorbic acid)

-

Methanol or ethanol

-

96-well plates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add various concentrations of the test compounds to a solution of DPPH in methanol.[10]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.[10]

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).

-

Antiviral Activity (HIV p24 Antigen Assay)

Objective: To assess the ability of test compounds to inhibit HIV-1 replication.

Materials:

-

HIV-1 permissive T-lymphocyte cell line (e.g., MT-4)

-

HIV-1 viral stock

-

Cell culture medium and supplements

-

Test compounds

-

Positive control (e.g., AZT)

-

HIV-1 p24 antigen ELISA kit

Procedure:

-

Infection and Treatment: Infect the T-lymphocyte cells with HIV-1 and immediately treat them with various concentrations of the test compounds.

-

Incubation: Incubate the infected and treated cells for several days to allow for viral replication.

-

Supernatant Collection: Collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions. A reduction in p24 levels indicates inhibition of viral replication.

-

Data Analysis:

-

Calculate the percentage of inhibition of HIV-1 replication.

-

Determine the EC50 value (the effective concentration that inhibits 50% of viral replication).

-

Signaling Pathways (Hypothetical)

Based on the known pharmacology of structurally related compounds, derivatives of this compound could potentially modulate several signaling pathways.

GABAB Receptor Signaling

If a this compound analog acts as a GABAB receptor agonist, it would likely trigger the following signaling cascade:

Hypothetical GABA-B Receptor Signaling Pathway.

Conclusion

This compound and its structural analogs, particularly those incorporating an amino group, represent a promising scaffold for the development of novel therapeutic agents. While direct pharmacological data on the parent compound is sparse, comparative analysis with structurally related molecules such as phenibut and other phenylethylamine derivatives suggests a wide range of potential biological activities, including modulation of GABAergic, adrenergic, and serotonergic systems, as well as potential anticancer, antioxidant, and antiviral effects. The synthetic routes and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this versatile class of compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described biological assays to elucidate their structure-activity relationships and identify lead candidates for further development.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-Phenylbutan-2-ol: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for 1-Phenylbutan-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols used to obtain this data and presents the information in clear, structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, a secondary alcohol with a phenyl substituent. This data is crucial for the structural elucidation and characterization of this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.15-7.35 | m | 5H | - | Ar-H |

| 3.82 | m | 1H | - | CH (OH) |

| 2.75 | dd | 1H | 13.6, 5.2 | Ph-CH H-CH(OH) |

| 2.63 | dd | 1H | 13.6, 8.0 | Ph-CH H-CH(OH) |

| 1.80 | s (broad) | 1H | - | OH |

| 1.55 | m | 2H | - | CH(OH)-CH₂ -CH₃ |

| 0.92 | t | 3H | 7.4 | CH₂-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.8 | Ar-C (quaternary) |

| 129.4 | Ar-C H |

| 128.4 | Ar-C H |

| 126.3 | Ar-C H |

| 73.8 | C H(OH) |

| 44.1 | Ph-C H₂ |

| 30.1 | CH(OH)-C H₂-CH₃ |

| 10.1 | CH₂-C H₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 (broad) | Strong | O-H stretch (alcohol) |

| 3085, 3062, 3028 | Medium | C-H stretch (aromatic) |

| 2962, 2931, 2873 | Strong | C-H stretch (aliphatic) |

| 1603, 1495, 1454 | Medium-Strong | C=C stretch (aromatic ring) |

| 1095 | Strong | C-O stretch (secondary alcohol) |

| 742, 698 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: Neat (thin film) or KBr pellet

Table 4: Major Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 150 | 15 | [M]⁺ (Molecular Ion) |

| 132 | 5 | [M-H₂O]⁺ |

| 105 | 20 | [C₈H₉]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented above are typically acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, for instance, operating at a proton frequency of 400 or 500 MHz.[1] For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, proton decoupling is employed to simplify the spectrum. Data processing involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1] For a liquid sample, a neat spectrum can be recorded by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for a solid sample or to obtain a spectrum in a solid matrix, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1] A background spectrum is first collected and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectral data for this compound is typically acquired using a mass spectrometer with an electron ionization (EI) source.[1] A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.[3] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3][4] The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.[4]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 1-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-Phenylbutan-2-ol, a chiral alcohol with applications in organic synthesis and as a potential pharmacophore. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines the theoretical principles of stereochemistry with data from the racemic compound and general methodologies for chiral synthesis and separation. The document covers stereochemical properties, proposed synthetic and analytical methodologies, and a discussion of the potential pharmacological relevance of the individual enantiomers.

Introduction to this compound and its Stereochemistry

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O.[1] Its structure contains a single stereocenter at the second carbon (C2) of the butane (B89635) chain, the carbon atom bearing the hydroxyl (-OH) group. Consequently, the molecule exists as a pair of non-superimposable mirror images known as enantiomers.[2] These enantiomers are designated as (R)-1-Phenylbutan-2-ol and (S)-1-Phenylbutan-2-ol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers possess identical physical properties such as boiling point, melting point, and density, but they differ in their interaction with plane-polarized light.[3] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal extent.[4] This property, known as optical activity, is a critical characteristic of chiral molecules. The differential interaction of individual enantiomers with chiral environments, such as biological receptors, is of paramount importance in drug development, as it can lead to significant differences in pharmacology and toxicology.[5]

References

Commercial Sourcing and Technical Guide for Enantiomerically Pure 1-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiomerically pure (R)- and (S)-1-Phenylbutan-2-ol, crucial chiral building blocks in pharmaceutical and fine chemical synthesis. This document outlines key quality specifications, representative pricing, and detailed experimental protocols for the synthesis, resolution, and analysis of these enantiomers.

Commercial Availability of 1-Phenylbutan-2-ol Enantiomers

The enantiomers of this compound are available from a range of chemical suppliers. The following tables summarize the available quantitative data for each enantiomer based on publicly accessible information. It is important to note that purity, enantiomeric excess (ee%), and pricing are subject to batch-to-batch variability and should be confirmed with the supplier via a direct quote and a copy of the Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of (R)-1-Phenylbutan-2-ol

| Supplier | CAS Number | Purity | Enantiomeric Excess (ee%) | Available Quantities |

| Biosynth | 29393-19-9 | Not specified | Not specified | Inquire |

| AK Scientific, Inc. | Not specified | Not specified | Not specified | Inquire |

| ChemicalBook | 29393-19-9 | Varies by vendor | Varies by vendor | Varies by vendor |

Table 2: Commercial Suppliers of (S)-1-Phenylbutan-2-ol

| Supplier | CAS Number | Purity | Enantiomeric Excess (ee%) | Available Quantities |

| AK Scientific, Inc. | 74709-08-3 | Not specified | Not specified | Inquire |

| ChemicalBook | 74709-08-3 | Varies by vendor | Varies by vendor | Varies by vendor |

| BLDpharm | 74709-08-3 | Not specified | Not specified | Inquire |

Physicochemical and Optical Properties

Table 3: Physicochemical and Predicted Optical Properties of this compound Enantiomers

| Property | (R)-1-Phenylbutan-2-ol | (S)-1-Phenylbutan-2-ol | Racemic this compound |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol |

| CAS Number | 29393-19-9 | 74709-08-3 | 701-70-2 |

| Boiling Point | Not specified | Not specified | 124-127 °C @ 25 mmHg |

| Density | Not specified | Not specified | 0.989 g/mL at 25 °C |

| Refractive Index | Not specified | Not specified | n20/D 1.516 |

| Specific Rotation ([α]D) | Sign expected to be opposite to (S)-enantiomer | Sign expected to be opposite to (R)-enantiomer | 0° |

Note: Specific rotation is a physical constant that should be confirmed from the supplier's Certificate of Analysis for a specific batch.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, resolution, and analysis of enantiomerically pure this compound. These protocols are based on established chemical principles and procedures reported for analogous compounds.

Protocol 1: Enantioselective Synthesis via Asymmetric Reduction

This protocol describes a general method for the asymmetric reduction of a prochiral ketone, 1-phenyl-2-butanone, to yield an enantiomerically enriched this compound. The choice of a chiral catalyst or reagent will determine the resulting enantiomer.

Materials:

-

1-Phenyl-2-butanone

-

Chiral reducing agent (e.g., (R)- or (S)-CBS reagent) or a chiral catalyst with a hydrogen source (e.g., a chiral ruthenium complex with isopropanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and cooling bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-2-butanone in anhydrous THF.

-

Cooling: Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -78 °C for some borane-based reductions or room temperature for certain catalytic transfer hydrogenations).

-

Addition of Chiral Reagent: Slowly add the chiral reducing agent or the pre-formed chiral catalyst to the stirred solution of the ketone.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., methanol (B129727) for borane-based reductions, or an acidic workup).

-

Extraction: After warming to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.

-

Characterization: Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC or GC analysis (see Protocol 3).

Protocol 2: Chiral Resolution of Racemic this compound

This protocol outlines the classical method of resolving a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[1][2][3]

Materials:

-

Racemic this compound (if it were an amine, this method would be more direct) - for the alcohol, derivatization to an acid or base is needed first. Correction: As this compound is a neutral alcohol, direct resolution with a chiral acid or base is not feasible. It must first be derivatized to a carboxylic acid ester (e.g., by reaction with phthalic anhydride (B1165640) to form a half-ester) or a basic derivative.

-

Modified approach for an alcohol:

-

Phthalic anhydride

-

Anhydrous solvent (e.g., toluene)

-

Chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

-

Methanol or ethanol (B145695) for crystallization

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Procedure:

-

Formation of Phthalate (B1215562) Half-Ester: In a round-bottom flask, dissolve racemic this compound and phthalic anhydride in anhydrous toluene. Add a catalytic amount of triethylamine or pyridine and heat the mixture to form the phthalate half-ester. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and wash with dilute HCl to remove the base. Extract the half-ester into an aqueous sodium bicarbonate solution. Acidify the aqueous layer with HCl and extract the half-ester back into an organic solvent. Dry and concentrate to yield the racemic phthalate half-ester.

-

Diastereomeric Salt Formation: Dissolve the racemic phthalate half-ester in a minimal amount of a hot solvent like methanol or ethanol. In a separate flask, dissolve an equimolar amount of the chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

-

Crystallization: Slowly add the chiral amine solution to the hot half-ester solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Separation of Diastereomers: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor contains the other diastereomer.

-

Liberation of the Enantiomerically Pure Half-Ester: Dissolve the collected crystals in water and acidify with HCl. Extract the enantiomerically pure phthalate half-ester with an organic solvent.

-

Hydrolysis to the Enantiomerically Pure Alcohol: Hydrolyze the enantiomerically pure half-ester by heating with an aqueous solution of sodium hydroxide to cleave the ester bond.

-

Final Extraction and Purification: Extract the liberated enantiomerically pure this compound with an organic solvent. Dry the organic layer and remove the solvent to yield the final product.

-

Characterization: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by measuring its specific rotation.[4]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric composition of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[5]

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Sample of this compound for analysis

-

Reference standards of the pure enantiomers or the racemate, if available

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol). A typical starting composition is 90:10 (n-hexane:isopropanol). The composition may need to be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

HPLC Analysis:

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

-

Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm, where the phenyl group absorbs).

-

-

Data Analysis:

-

Identify the peaks corresponding to the two enantiomers. If a racemic standard is available, it will show two peaks of equal area.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee%) using the following formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

-

Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows for sourcing and analyzing enantiomerically pure this compound.

References

safety, handling, and disposal of 1-Phenylbutan-2-ol

An In-depth Technical Guide to the Safety, Handling, and Disposal of 1-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and disposal procedures for this compound (CAS: 701-70-2). Adherence to these guidelines is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Chemical Identification and Properties

This compound, also known as α-Ethylphenethyl alcohol, is a secondary alcohol.[1][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | α-Ethylphenethyl alcohol, Benzyl ethyl carbinol | [1] |

| CAS Number | 701-70-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄O | [1][2][3] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| InChIKey | LYUPJHVGLFETDG-UHFFFAOYSA-N | [1] |

Hazard Identification and Safety

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 2: GHS Hazard Classification for this compound

| Pictogram | Signal Word | Hazard Class | Hazard Code | Hazard Statement |

|

| Warning | Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][3] | ||

| Specific Target Organ Toxicity — Single Exposure | H335 | May cause respiratory irritation.[1][3] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and risk.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate controls and PPE for the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Required PPE | Rationale and Best Practices |

| Eye and Face | Chemical safety goggles and a face shield.[4] | Must be worn when there is a splash hazard. Standard prescription glasses are not sufficient. An eyewash station must be readily accessible.[4] |

| Skin | Chemical-resistant gloves (Nitrile rubber recommended). Flame-resistant lab coat.[4] | Disposable nitrile gloves should be changed immediately upon contamination. Do not wear shorts or open-toed shoes.[4] |

| Respiratory | Use only in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood).[4] | Avoid breathing fumes or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4] |

General Handling and Storage Protocol

A general experimental protocol for handling this compound in a laboratory setting.

Methodology:

-

Preparation: Before handling, ensure that the work area, specifically a certified chemical fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and operational.[4]

-

PPE Donning: Put on all required PPE as specified in Table 3, including a lab coat, chemical safety goggles, and nitrile gloves.[4]

-

Chemical Handling:

-

Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][8] Ensure the container is tightly sealed.

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][7] Decontaminate the work surface.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with the disposal guidelines in Section 5.

References

- 1. 1-Phenyl-2-butanol | C10H14O | CID 92833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 701-70-2 [matrix-fine-chemicals.com]

- 3. (2R)-1-phenylbutan-2-ol | C10H14O | CID 7003733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. opcw.org [opcw.org]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Phenylbutan-2-ol: Historical Context, Synthesis, and Applications

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylbutan-2-ol, a secondary alcohol of interest in synthetic organic chemistry. The document details its historical context, physicochemical properties, synthesis methodologies, and its primary applications as a chemical intermediate.

Historical Context: A Product of Early 20th Century Innovation

The discovery and synthesis of this compound are intrinsically linked to the development of one of the most powerful tools in synthetic organic chemistry: the Grignard reaction. While a specific individual and date for the first synthesis of this compound are not prominently documented, its creation became conceptually straightforward following the pioneering work of French chemist François Auguste Victor Grignard.

In 1900, Grignard discovered that organomagnesium halides, now known as Grignard reagents, could be used to form new carbon-carbon bonds by reacting with carbonyl compounds such as aldehydes and ketones.[1] This groundbreaking work, for which he was awarded the Nobel Prize in Chemistry in 1912, opened up a new world of possibilities for organic synthesis. The preparation of secondary alcohols, like this compound, is a classic application of this reaction.[1][2]

The most logical and historically probable first synthesis of this compound would have involved the reaction of phenylacetaldehyde (B1677652) with ethylmagnesium bromide or the reaction of propionaldehyde (B47417) with benzylmagnesium bromide. These reactions would have been accessible to organic chemists in the early 1900s, placing the initial synthesis of this compound firmly within the era of discovery and exploration of organometallic chemistry.

Physicochemical and Spectroscopic Data

This compound is a clear, pale yellow liquid under standard conditions.[3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄O | [4] |

| Molecular Weight | 150.22 g/mol | [4] |

| CAS Number | 701-70-2 | [4] |

| Boiling Point | 124-127 °C at 25 mmHg | [3][5] |

| Density | 0.989 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.516 | [5] |

| XLogP3 | 2.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Spectroscopic data for this compound is available and crucial for its characterization. This includes ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data.[4]

Synthesis of this compound: Experimental Protocol

The most common and historically relevant method for the synthesis of this compound is the Grignard reaction. Below is a detailed protocol for its preparation from phenylacetaldehyde and ethylmagnesium bromide.

Materials and Reagents

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Phenylacetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Experimental Procedure

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Phenylacetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of phenylacetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Applications and Use in Drug Development

The primary use of this compound is as a synthetic intermediate in the preparation of more complex molecules. Due to its chiral center, it is a valuable building block in asymmetric synthesis.

Precursor to Chiral Amines and Ligands

Enantiomerically pure this compound can be used to synthesize chiral amino alcohols. These compounds are of significant interest in medicinal chemistry as they are common structural motifs in biologically active molecules. For example, the corresponding 1-amino-2-phenylbutan-2-ol (B1265595) derivatives can serve as chiral auxiliaries to control the stereochemistry of subsequent reactions or as precursors for chiral ligands used in asymmetric catalysis.[1]

Role in Fragrance Industry

While less common than some of its isomers, phenylbutanols, in general, have found applications in the fragrance industry.[6] The specific contribution of this compound to this field is not extensively documented, but its structural similarity to other aromatic alcohols suggests potential use as a fragrance component or as a precursor to other fragrance molecules.

Involvement in Signaling Pathways

There is currently no scientific literature to suggest that this compound itself is directly involved in any biological signaling pathways. Its primary relevance to drug development and biological systems lies in its role as a precursor to other molecules that may possess pharmacological activity. For instance, the broader class of phenylethylamines, to which derivatives of this compound belong, are known to interact with the central nervous system.[7] Therefore, while this compound is not a signaling molecule, it serves as a foundational structure for the synthesis of potentially bioactive compounds.

Conclusion

This compound is a secondary alcohol whose history is rooted in the advent of the Grignard reaction in the early 20th century. While it does not have extensive direct applications, it serves as a valuable and versatile intermediate in organic synthesis. Its primary utility lies in its role as a chiral building block for the preparation of more complex molecules, particularly chiral amino alcohols that are important in the fields of asymmetric catalysis and medicinal chemistry. Further research into the applications of its derivatives may unveil new opportunities in drug discovery and materials science.

References

Theoretical Calculations of 1-Phenylbutan-2-ol Molecular Orbitals: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for the analysis of the molecular orbitals of 1-Phenylbutan-2-ol. A detailed understanding of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity, electronic properties, and potential applications in areas such as drug development and materials science.

The electronic properties of chiral alcohols like this compound are of significant interest due to their role as intermediates in organic synthesis and their potential as pharmacophores. The interplay between the phenyl ring and the alkyl chain with a hydroxyl group dictates the molecule's electronic behavior. Theoretical calculations offer a powerful tool to elucidate these properties at the molecular level.

Theoretical Background: Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule.[1] In this theory, atomic orbitals combine to form molecular orbitals that span the entire molecule.[1] Each molecular orbital can be occupied by a maximum of two electrons with opposite spins. The energies of these molecular orbitals are quantized, and their distribution provides insight into the molecule's electronic structure and reactivity.

Of particular importance are the frontier molecular orbitals:

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is the molecular orbital with the highest energy that is occupied by electrons.[2] It is associated with the ability of a molecule to donate electrons. The energy of the HOMO is related to the ionization potential of the molecule.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the molecular orbital with the lowest energy that is not occupied by electrons.[2] It is associated with the ability of a molecule to accept electrons. The energy of the LUMO is related to the electron affinity of the molecule.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[2] This gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[2][3] A smaller gap generally implies higher reactivity.

Experimental Protocols: Computational Methodology

As there is a lack of readily available experimental data on the molecular orbitals of this compound, this section outlines a robust computational protocol based on established quantum chemical methods. Density Functional Theory (DFT) is the recommended approach due to its excellent balance of accuracy and computational efficiency for organic molecules.[4]

A standard computational workflow for determining the molecular orbitals of this compound would involve the following steps:

-